methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Overview
Description
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
Indazole derivatives have been observed to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .
Mode of Action
Indazole derivatives have been reported to interact with their targets, leading to the inhibition, regulation, and/or modulation of the activity of these kinases .
Biochemical Pathways
The inhibition of chk1, chk2, and sgk kinases by indazole derivatives can potentially affect various cellular processes, including cell cycle progression, dna damage response, and cell volume regulation .
Result of Action
The inhibition of chk1, chk2, and sgk kinases by indazole derivatives can potentially lead to the disruption of cell cycle progression, impaired dna damage response, and altered cell volume regulation .
Biochemical Analysis
Biochemical Properties
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine hydrate during its synthesis . The nature of these interactions often involves the formation of stable intermediates, which can influence the overall biochemical pathways in which this compound is involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . These changes can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with hydrazine hydrate, for example, results in the formation of hydrazones, which can further influence biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to a decrease in its activity over time . Long-term studies in vitro and in vivo have also indicated potential changes in cellular function due to prolonged exposure to this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, its interaction with hydrazine hydrate during synthesis suggests that it may influence metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors can affect the compound’s overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in various biochemical and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization and esterification steps . The reaction conditions often involve the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated indazole derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the indazole ring .
Scientific Research Applications
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate include other indazole derivatives such as:
- 4,5,6,7-tetrahydro-1H-indazole
- 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid
- 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide .
Uniqueness
What sets this compound apart from similar compounds is its specific ester functional group, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct pharmacological properties and applications .
Properties
IUPAC Name |
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h5-6,8H,3-4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWSKIHMZYFOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=NN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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